![molecular formula C18H14ClFN2OS2 B2616644 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide CAS No. 953962-78-2](/img/structure/B2616644.png)
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide
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Description
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various biochemical and physiological processes. This compound has been synthesized using different methods and has shown promising results in various experiments.
Scientific Research Applications
Antimicrobial Applications
The synthesis and antimicrobial activity of sulfide and sulfone derivatives, including compounds similar to 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide, have been explored. These compounds have shown activity against Gram-negative and Gram-positive bacteria as well as fungi, suggesting their potential as antimicrobial agents (Badiger et al., 2013).
Antitumor Activity
Derivatives of the compound have been evaluated for their antitumor activity, demonstrating significant effects against various cancer cell lines. For example, novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibited anti-inflammatory activity, which is often associated with anticancer properties (Sunder & Maleraju, 2013).
Enzyme Inhibition
Some derivatives have been investigated for their enzyme inhibitory activities, including the inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), which are critical pathways in cancer and other diseases. For instance, modifications of the compound's structure have been studied to improve metabolic stability and retain in vitro and in vivo efficacy as PI3Kα and mTOR inhibitors (Stec et al., 2011).
Optoelectronic and Photovoltaic Applications
The compound and its analogs have also found applications in optoelectronic and photovoltaic research. For example, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in renewable energy technologies (Mary et al., 2020).
Local Anesthetic Activities
Moreover, certain 2-aminothiazole and 2-aminothiadiazole derivatives of the compound have been synthesized and screened for their local anesthetic activity, suggesting potential applications in medical and dental anesthesia (Badiger et al., 2012).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2OS2/c19-13-6-4-12(5-7-13)10-24-18-22-16(11-25-18)9-17(23)21-15-3-1-2-14(20)8-15/h1-8,11H,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYWSYTTIGPEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(3-fluorophenyl)acetamide |
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